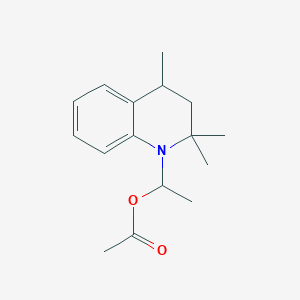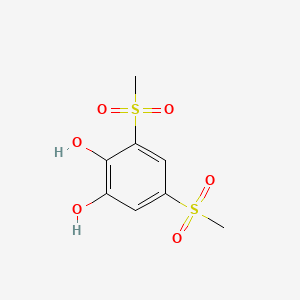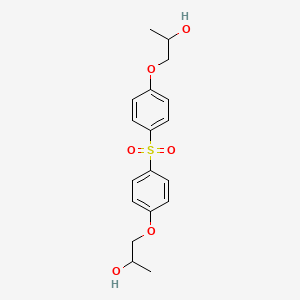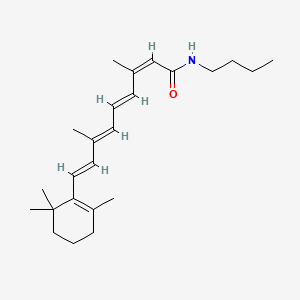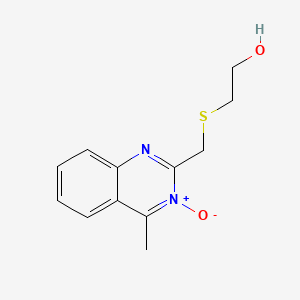
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol is a chemical compound with a complex structure that includes a quinazoline ring, a thioether linkage, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazoline derivative with a thiol compound under mild conditions.
Attachment of the Ethanol Group: The final step involves the reaction of the thioether intermediate with an ethanol derivative, often under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the quinazoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol involves its interaction with specific molecular targets and pathways. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and ethanol group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(((4-Methyl-2-quinazolinyl)methyl)thio)ethanol: Lacks the oxido group, which may affect its reactivity and biological activity.
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)propane: Contains a propane group instead of ethanol, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol is unique due to the presence of the oxido group, which can enhance its reactivity and potential biological activity. The combination of the quinazoline ring, thioether linkage, and ethanol group also contributes to its distinct properties and applications.
Properties
CAS No. |
6965-81-7 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C12H14N2O2S/c1-9-10-4-2-3-5-11(10)13-12(14(9)16)8-17-7-6-15/h2-5,15H,6-8H2,1H3 |
InChI Key |
CKKKMBQXGUQQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


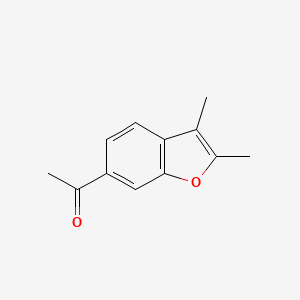


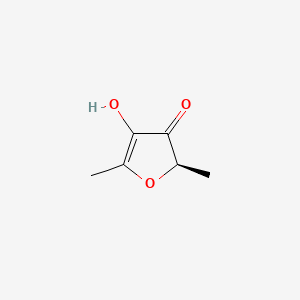
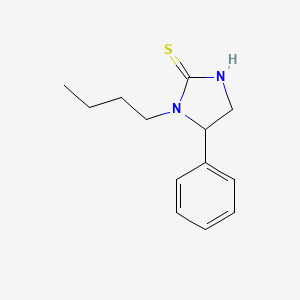
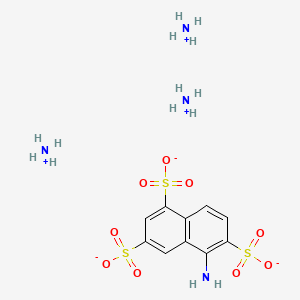
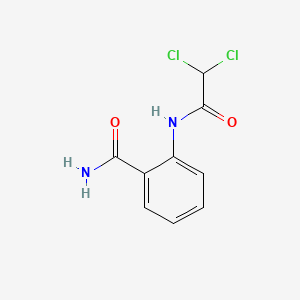
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)

